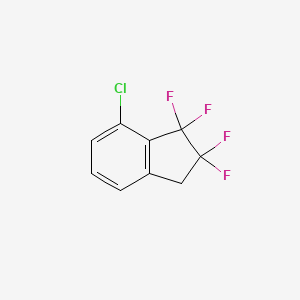
7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is a fluorinated organic compound that features a unique combination of chlorine and fluorine atoms attached to an indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene typically involves the fluorination of an indene derivative. One common method is the reaction of 7-chloroindene with tetrafluoromethane in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of partially or fully hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Substitution: Formation of various substituted indenes.
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of hydrogenated indenes.
Scientific Research Applications
7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Materials Science: Used in the development of advanced materials with unique electronic and optical properties.
Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.
Chemical Research: Studied for its reactivity and potential as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene depends on its specific application. In chemical reactions, the presence of electronegative fluorine atoms can influence the reactivity and stability of the compound. The molecular targets and pathways involved vary based on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-1,1,2,2-tetrafluoroethane: Another fluorinated compound with similar reactivity.
2-Chloro-1,1,1,2-tetrafluoroethane: Used in refrigerants and fire suppression systems.
Uniqueness
7-Chloro-1,1,2,2-tetrafluoro-2,3-dihydro-1H-indene is unique due to its indene backbone, which provides distinct electronic and steric properties compared to simpler fluorinated compounds. This uniqueness makes it valuable for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
922141-57-9 |
|---|---|
Molecular Formula |
C9H5ClF4 |
Molecular Weight |
224.58 g/mol |
IUPAC Name |
4-chloro-2,2,3,3-tetrafluoro-1H-indene |
InChI |
InChI=1S/C9H5ClF4/c10-6-3-1-2-5-4-8(11,12)9(13,14)7(5)6/h1-3H,4H2 |
InChI Key |
KDUOOXSJJBIUDI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)Cl)C(C1(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















